molecular formula C11H6ClN7OS B11555121 5-(4-Chloroanilino)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-ylhydrosulfide CAS No. 300730-34-1

5-(4-Chloroanilino)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-ylhydrosulfide

Cat. No.: B11555121
CAS No.: 300730-34-1
M. Wt: 319.73 g/mol
InChI Key: HJDQOHBHMAFNFA-UHFFFAOYSA-N
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Description

5-(4-Chloroanilino)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-ylhydrosulfide is a complex heterocyclic compound. This compound is part of a broader class of molecules known for their diverse pharmacological activities and potential applications in various scientific fields. The unique structure of this compound, which includes multiple fused rings and functional groups, makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloroanilino)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-ylhydrosulfide typically involves multiple steps, including the formation of the oxadiazole and triazole rings, followed by their fusion with the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloroanilino)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-ylhydrosulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include various substituted derivatives, sulfoxides, sulfones, and reduced amines. These products can have different pharmacological properties and applications .

Scientific Research Applications

5-(4-Chloroanilino)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-ylhydrosulfide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-(4-Chloroanilino)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-ylhydrosulfide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloroanilino)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-ylhydrosulfide is unique due to its specific combination of functional groups and fused ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

300730-34-1

Molecular Formula

C11H6ClN7OS

Molecular Weight

319.73 g/mol

IUPAC Name

8-(4-chloroanilino)-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9-tetraene-12-thione

InChI

InChI=1S/C11H6ClN7OS/c12-5-1-3-6(4-2-5)13-7-9-15-16-11(21)19(9)10-8(14-7)17-20-18-10/h1-4H,(H,16,21)(H,13,14,17)

InChI Key

HJDQOHBHMAFNFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=NON=C3N4C2=NNC4=S)Cl

Origin of Product

United States

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